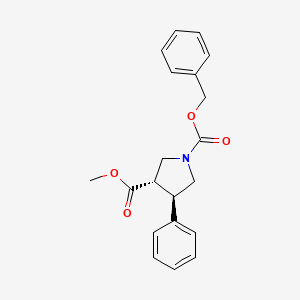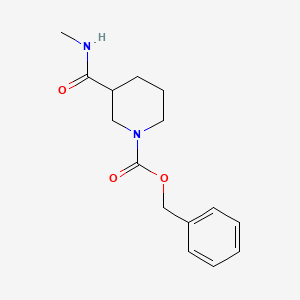![molecular formula C16H23N3O5 B8202930 2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B8202930.png)
2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate is a heterocyclic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a dihydropyrazine derivative, with tert-butyl esters. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
作用機序
The mechanism of action of ditert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
4-oxo-1,2,3,4-tetrahydropyrazolo[5,1-c][1,2,4]triazines: These compounds share a similar core structure but differ in their functional groups and properties.
Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives: These compounds have a similar pyrazolo core but with different substituents, leading to distinct biological activities.
Uniqueness
2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its tert-butyl groups provide steric hindrance, enhancing its stability and making it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
ditert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-15(2,3)23-13(21)10-9-11-12(20)18(7-8-19(11)17-10)14(22)24-16(4,5)6/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHOLZWWZYOTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN2CCN(C(=O)C2=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B8202863.png)




![9H-fluoren-9-ylmethyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate](/img/structure/B8202891.png)
![tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate](/img/structure/B8202902.png)


![N-[3,5-bis(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B8202922.png)


